

Thermochemical Profile of Ethyl 3-phenylpropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 3-phenylpropionate

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Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Ethyl 3-phenylpropanoate (CAS No. 2021-28-5). Due to a notable scarcity of direct experimental thermochemical values for this compound in publicly accessible literature, this document outlines established experimental protocols for determining these properties, by referencing methods applied to structurally similar esters. Furthermore, this guide presents a logical workflow for its common synthesis and a detailed diagram of the Fischer esterification mechanism, a primary route for its production. This document is intended to serve as a foundational resource for researchers and professionals requiring thermochemical data for process design, safety analysis, and computational modeling involving Ethyl 3-phenylpropanoate.

Introduction

Ethyl 3-phenylpropanoate, also known as ethyl hydrocinnamate, is an ester with a characteristic fruity aroma.^{[1][2]} It finds applications in the fragrance and flavor industries and serves as an intermediate in the synthesis of more complex organic molecules, including active pharmaceutical ingredients.^{[3][4]} A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for the design and optimization of synthetic routes, ensuring process safety, and for the development of accurate computational models.

This guide summarizes the available physical property data and provides detailed experimental methodologies for the determination of key thermochemical parameters.

Physicochemical and Thermochemical Data

Direct experimental data for the standard enthalpy of formation, standard molar entropy, and heat capacity of Ethyl 3-phenylpropanoate are not readily available in the surveyed literature. The following tables summarize known physical properties and provide context with data for a structurally related compound where available.

Table 1: Physical Properties of Ethyl 3-phenylpropanoate

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[5]
Boiling Point	247-249 °C	[6]
Density	1.01 g/mL at 25 °C	[4][5]
Refractive Index	1.494 at 20 °C	[4][5]
Flash Point	108 °C (closed cup)	[5]
Solubility	Sparingly soluble in water	[2]

Table 2: Thermochemical Data (Data for Ethyl 3-phenyl-3-oxopropanoate provided for context)

Property	Value	Compound
Heat of Vaporization	50.6 kJ/mol	Ethyl 3-phenyl-3-oxopropanoate

Note: The Heat of Vaporization is for a related but different compound and should be used with caution as an estimate for Ethyl 3-phenylpropanoate.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the established experimental methodologies that can be employed to determine the key thermochemical properties of Ethyl 3-phenylpropanoate.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) can be determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of the substance in a constant-volume container.

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity Ethyl 3-phenylpropanoate (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure vessel (the "bomb").
- **Bomb Assembly:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Calculation:** The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur), and for the heat of combustion of the fuse wire.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known

standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the enthalpies of phase transitions (e.g., melting and boiling).^{[7][8]}

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of Ethyl 3-phenylpropanoate (typically 5-15 mg) is hermetically sealed in an aluminum pan.^[9] An empty, sealed pan is used as a reference.^[10]
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes a controlled heating and/or cooling rate (e.g., $10\text{ }^\circ\text{C/min}$) over the desired temperature range.^[9] The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.^[9]
- **Data Acquisition:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
- **Data Analysis:**
 - **Heat Capacity (C_p):** The heat capacity is determined from the difference in heat flow between the sample and the baseline, calibrated against a standard material with a known heat capacity (e.g., sapphire).
 - **Enthalpy of Fusion ($\Delta_{\text{fus}}H$):** If the substance is a solid at the starting temperature, the enthalpy of melting is determined by integrating the area of the endothermic peak corresponding to the melting transition.
 - **Enthalpy of Vaporization ($\Delta_{\text{vap}}H$):** While less common for high-boiling liquids, the enthalpy of vaporization can be determined by analyzing the endothermic peak associated with boiling, often under controlled pressure.

Enthalpy of Vaporization via Gas Chromatography-Calorimetry

This method combines gas chromatography with solution calorimetry to determine the enthalpy of vaporization ($\Delta_{\text{vap}}H$) for volatile and semi-volatile compounds.[\[11\]](#)

Methodology:

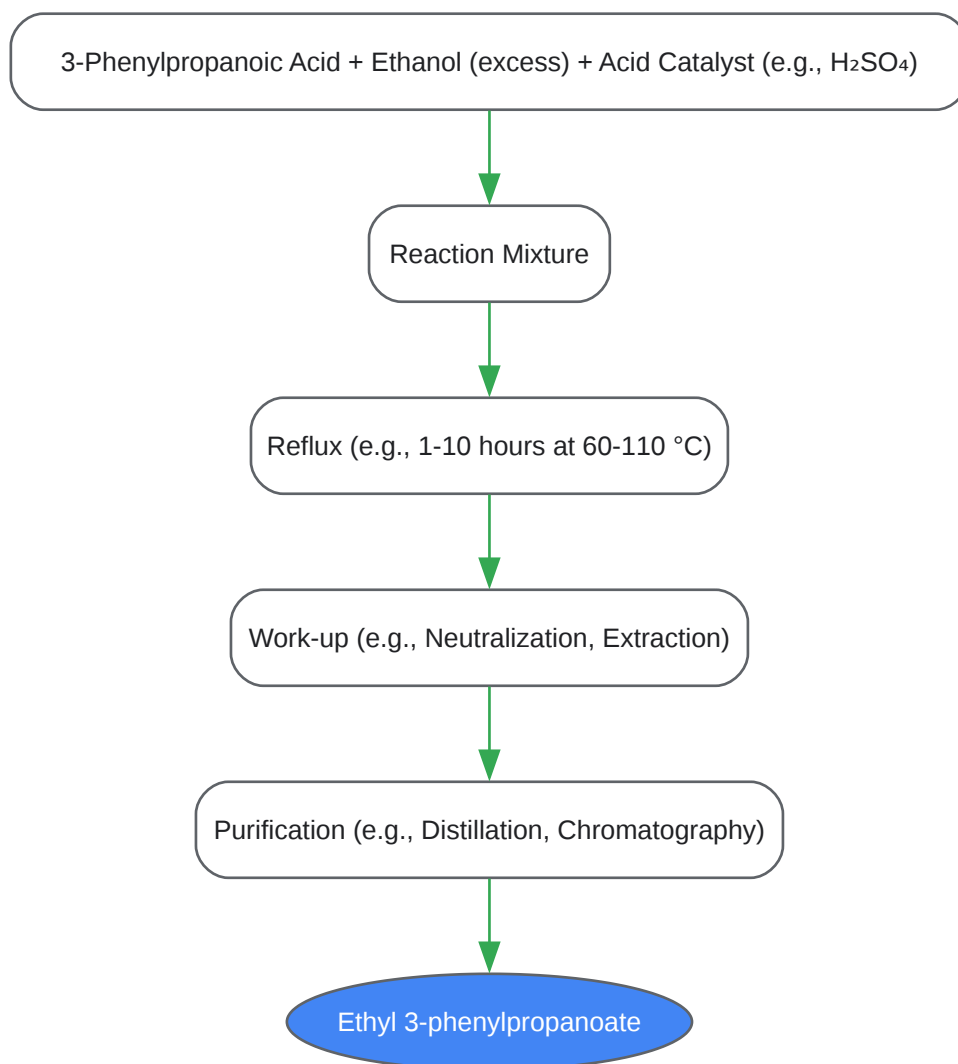
- **Gas Chromatography:** The retention time of Ethyl 3-phenylpropanoate is measured at several different temperatures on a gas chromatograph with a suitable stationary phase.
- **Heat of Solution Measurement:** The heat of solution of liquid Ethyl 3-phenylpropanoate in the stationary phase liquid is measured using an isoperibol solution calorimeter.
- **Calculation:** The enthalpy of vaporization is calculated from the slope of the plot of the natural logarithm of the retention time versus the reciprocal of the absolute temperature, combined with the measured heat of solution.

Synthesis Pathway and Reaction Mechanism

Ethyl 3-phenylpropanoate can be synthesized through various routes, with two common methods being the hydrogenation of ethyl cinnamate and the Fischer esterification of 3-phenylpropanoic acid with ethanol.[\[2\]](#)[\[12\]](#) The Fischer esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

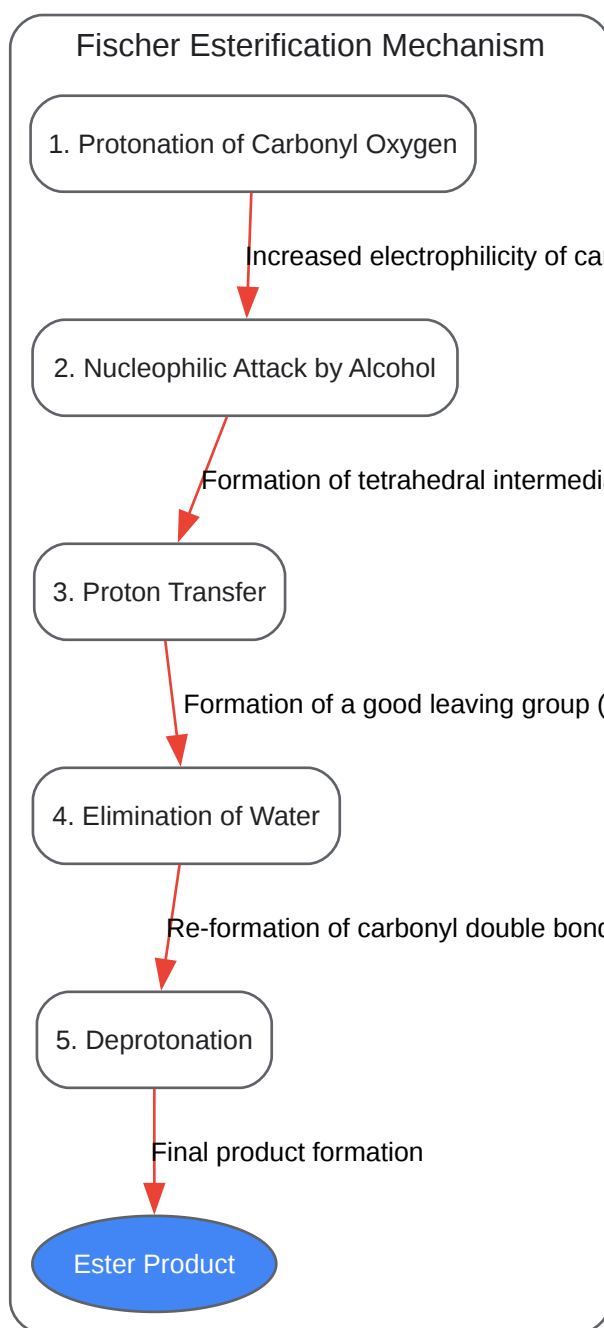


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Caption: General workflow for the synthesis of Ethyl 3-phenylpropanoate via Fischer esterification.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification is a reversible, multi-step process involving nucleophilic acyl substitution.^{[1][16]}



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Caption: Step-wise mechanism of the acid-catalyzed Fischer esterification.

Conclusion

While direct experimental thermochemical data for Ethyl 3-phenylpropanoate remains elusive in the public domain, this guide provides a framework for its determination through established

analytical techniques such as combustion calorimetry and differential scanning calorimetry. The provided protocols for these methods, drawn from research on similar ester compounds, offer a clear path for researchers to obtain the necessary data for process development, safety assessments, and computational studies. The included diagrams of the synthesis workflow and reaction mechanism for its preparation via Fischer esterification further contribute to a comprehensive understanding of this compound. The generation of experimental thermochemical data for Ethyl 3-phenylpropanoate would be a valuable contribution to the chemical literature.

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